3-Butoxy-N-[2-(4-methoxyphenoxy)propyl]aniline
Description
Historical Context and Discovery
The development of this compound emerged from the broader evolution of aromatic amine chemistry and the growing demand for specialized curing agents in polymer science. While specific historical documentation of this compound's initial synthesis is limited in the available literature, its development appears to be closely tied to advances in epoxy resin technology and the need for low-emission formulations in industrial applications. The compound represents part of a larger family of substituted anilines that have been systematically developed to address specific performance requirements in materials science.
The synthesis and characterization of this compound reflect the modern approach to targeted molecular design, where specific functional groups are incorporated to achieve desired chemical and physical properties. The integration of butoxy and methoxyphenoxy substituents demonstrates the strategic use of alkoxy groups to modify solubility, reactivity, and compatibility characteristics. This approach aligns with the historical trend in chemical research toward developing specialized molecules that can meet increasingly sophisticated industrial requirements.
The compound's emergence in commercial applications coincides with the increased focus on environmental considerations in chemical manufacturing. The designation as a component in low-emission epoxy resin compositions suggests that its development was influenced by regulatory and environmental pressures that have shaped the chemical industry in recent decades. This context places the compound within the broader narrative of sustainable chemistry and the development of environmentally conscious chemical processes.
Chemical Classification and Nomenclature
This compound belongs to the fundamental chemical class of aromatic amines, specifically categorized as a substituted aniline derivative. The compound's systematic nomenclature reflects its complex molecular architecture, incorporating multiple functional groups that define its chemical behavior and potential applications. The presence of the aniline moiety establishes its basic chemical identity, while the extensive substitution pattern significantly modifies its properties compared to unsubstituted aniline.
The compound is formally classified under the Chemical Abstracts Service registration number 1040683-21-3, which provides its unique chemical identifier for regulatory and commercial purposes. This registration facilitates standardized communication within the scientific and industrial communities and ensures consistent identification across different applications and geographical regions. The compound falls within the broader category of organic compounds, specifically under the subcategories of aromatic compounds and amines, reflecting its dual aromatic and amino functionalities.
From a structural chemistry perspective, the compound can be further classified as a tertiary amine due to the substitution pattern around the nitrogen atom. The molecular formula C20H27NO3 indicates the presence of 20 carbon atoms, 27 hydrogen atoms, one nitrogen atom, and three oxygen atoms, establishing its relatively complex molecular composition. The compound's classification as an aromatic amine with multiple ether linkages places it within a specialized subset of organic molecules with specific reactivity patterns and application potential.
The nomenclature system employed for this compound follows International Union of Pure and Applied Chemistry guidelines, systematically describing each structural component. The "3-butoxy" designation indicates a butoxy group attached to the third position of the aniline ring, while the "N-[2-(4-methoxyphenoxy)propyl]" portion describes the substitution pattern on the nitrogen atom, involving a propyl chain connected to a methoxyphenoxy group. This systematic naming convention enables precise communication of the compound's structure and facilitates accurate identification in chemical databases and literature.
Structural Overview and Significance
The molecular structure of this compound exhibits significant complexity due to the presence of multiple functional groups that collectively influence its chemical behavior and physical properties. The core aniline structure provides the fundamental aromatic amine functionality, while the butoxy substitution at the meta position introduces alkyl ether characteristics that affect solubility and reactivity patterns. The N-substituted propyl chain terminated with a methoxyphenoxy group creates an extended molecular framework that significantly impacts the compound's three-dimensional conformation and intermolecular interactions.
The butoxy group contributes substantial hydrophobic character to the molecule while maintaining ether functionality that can participate in hydrogen bonding interactions. This dual nature enables the compound to exhibit favorable solubility characteristics in both polar and nonpolar solvents, making it particularly suitable for formulation applications where compatibility with diverse chemical environments is required. The positioning of the butoxy group at the meta position relative to the amino group creates specific electronic effects that influence the reactivity of the amine functionality.
The N-substituted side chain represents a critical structural feature that distinguishes this compound from simpler aniline derivatives. The propyl linker provides conformational flexibility while the terminal methoxyphenoxy group introduces additional aromatic character and potential for π-π stacking interactions. The methoxy substitution on the terminal phenyl ring further modifies the electronic properties and provides additional sites for potential chemical interactions. This structural arrangement creates a molecule with balanced flexibility and rigidity that can adapt to various chemical environments while maintaining specific reactive sites.
The overall molecular architecture results in a compound with a molecular weight of 329.43 grams per mole, positioning it within an optimal range for many industrial applications. The structural complexity enables multiple modes of interaction with other molecules, making it particularly effective as a curing agent where cross-linking reactions are required. The spatial arrangement of functional groups allows for strategic positioning during chemical reactions, facilitating the formation of stable cross-linked networks in polymer applications.
| Structural Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C20H27NO3 | Defines elemental composition and molecular complexity |
| Molecular Weight | 329.43 g/mol | Optimal range for industrial applications and handling |
| Aromatic Rings | 2 | Provides π-π stacking capability and structural rigidity |
| Ether Linkages | 3 | Enhances solubility and conformational flexibility |
| Methoxy Groups | 2 | Contributes to electronic properties and reactivity |
Position in Contemporary Chemical Research
This compound occupies a significant position within contemporary chemical research, particularly in the domains of materials science and polymer chemistry. The compound's role as a curing agent in epoxy resin formulations places it at the forefront of efforts to develop environmentally conscious chemical processes while maintaining superior performance characteristics. Current research trends emphasize the development of low-emission formulations that can meet stringent environmental regulations without compromising material properties, positioning this compound as a valuable component in sustainable chemistry initiatives.
The compound's mechanism of action in epoxy systems involves nucleophilic attack by the amine group on epoxide rings, leading to the formation of stable cross-linked networks. This fundamental reaction mechanism has been extensively studied and optimized to achieve desired curing profiles under various conditions. Contemporary research focuses on understanding the relationship between molecular structure and curing kinetics, with particular attention to how the specific substitution pattern affects reaction rates and final material properties. The ability to fine-tune curing characteristics through molecular design represents a significant advancement in polymer chemistry.
Research applications extend beyond traditional epoxy curing to encompass broader areas of materials science where controlled cross-linking is required. The compound's unique structural features make it suitable for investigating novel polymer architectures and hybrid materials that combine organic and inorganic components. Contemporary studies explore its potential in developing advanced composites, coatings with enhanced durability, and specialized adhesives for demanding applications. The multi-functional nature of the molecule enables researchers to explore complex chemical transformations and material property relationships.
The compound serves as a valuable screening compound in pharmaceutical and materials research, as indicated by its inclusion in various chemical libraries. This application reflects the growing importance of systematically exploring chemical space to identify compounds with novel properties or biological activities. Contemporary high-throughput screening methodologies enable researchers to rapidly evaluate large numbers of compounds, making molecules like this compound valuable tools for discovering new applications and understanding structure-activity relationships.
Current research methodologies applied to this compound include advanced spectroscopic techniques for structural characterization, computational modeling for predicting properties and behavior, and sophisticated analytical methods for monitoring chemical transformations. The availability of detailed physical and chemical property data facilitates computational studies that can predict behavior under various conditions and guide the development of new applications. These research approaches represent the integration of experimental and theoretical methods that characterize modern chemical research.
| Research Domain | Application Focus | Current Status |
|---|---|---|
| Epoxy Curing Systems | Low-emission formulations | Active development and optimization |
| Materials Science | Advanced composites and coatings | Expanding research applications |
| Computational Chemistry | Property prediction and modeling | Growing importance in compound design |
| High-throughput Screening | Novel application discovery | Systematic exploration of chemical space |
| Environmental Chemistry | Sustainable process development | Increasing regulatory and commercial relevance |
Properties
IUPAC Name |
3-butoxy-N-[2-(4-methoxyphenoxy)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-4-5-13-23-20-8-6-7-17(14-20)21-15-16(2)24-19-11-9-18(22-3)10-12-19/h6-12,14,16,21H,4-5,13,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFLLZUGSBYOCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NCC(C)OC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-N-[2-(4-methoxyphenoxy)propyl]aniline typically involves the reaction of 3-butoxyaniline with 2-(4-methoxyphenoxy)propyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-scale reactors, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Butoxy-N-[2-(4-methoxyphenoxy)propyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, or amines, under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Butoxy-N-[2-(4-methoxyphenoxy)propyl]aniline is primarily used in proteomics research . It can be used as a reagent or intermediate in the synthesis of more complex molecules for biological studies. Its unique structure allows it to interact with various biological targets, making it useful in the study of protein interactions and functions.
Mechanism of Action
The mechanism of action of 3-Butoxy-N-[2-(4-methoxyphenoxy)propyl]aniline involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The dichlorophenoxy variant (XLogP3 = 6.5) exhibits higher lipophilicity than the methoxyphenoxy or methylphenoxy analogues due to electron-withdrawing Cl atoms enhancing hydrophobic interactions . The isopropoxy group (XLogP3 ~5.2) reduces lipophilicity slightly compared to butoxy (XLogP3 ~6.5), highlighting chain-length dependency .
Hydrogen-Bonding Capacity: All analogues retain one hydrogen bond donor (aniline NH) but vary in acceptors (e.g., ether oxygens, methoxy groups).
Rotational Flexibility :
- Longer alkoxy chains (e.g., butoxy) increase rotatable bond counts, which may reduce binding specificity in biological systems .
Research Findings on Substituent-Driven Interactions
Self-Assembly and Surface Interactions
demonstrates that substituted aniline derivatives form SAMs on graphite surfaces via π-π stacking and edge-on orientations. For example:
- 4-Methylaniline (5c) and 4-bromoaniline (5f) form close-packed structures due to steric and electrostatic interactions between substituents .
- In contrast, unsubstituted aniline (5a) fails to assemble, underscoring the necessity of substituents for directional interactions. This suggests that the 4-methoxyphenoxy group in the target compound could promote similar surface stabilization via methoxy-mediated π-π interactions .
Steric and Electronic Effects
- Chlorine vs.
- Alkoxy Chain Length : Isopropoxy (C3) and butoxy (C4) chains differ in steric bulk, which may influence binding to hydrophobic protein pockets. For instance, longer chains (e.g., butoxy) could enhance affinity for lipophilic targets like cardiac troponin, as seen in bepridil analogues () .
Biological Activity
3-Butoxy-N-[2-(4-methoxyphenoxy)propyl]aniline is a compound with significant potential in medicinal chemistry and biochemistry due to its unique structural features. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 329.44 g/mol. The compound features a butoxy group attached to an aniline structure, which is further substituted with a 4-methoxyphenoxy group. This configuration may enhance its solubility and biological activity compared to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 329.44 g/mol |
| CAS Number | 1040683-21-3 |
| MDL Number | MFCD10688054 |
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound exhibits potential as an inhibitor or modulator in specific biochemical pathways.
Binding Affinity Studies
Research has indicated that this compound may have significant binding affinities for certain targets. For instance, studies utilizing saturation binding assays have shown promising results regarding its interaction with proteins involved in cell signaling and metabolic pathways. These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.
Pharmacological Profile
The pharmacological profile of this compound suggests several therapeutic applications:
- Antimicrobial Activity : Preliminary data indicate that the compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Potential : The structural features of the compound may allow it to interfere with cancer cell proliferation, although detailed studies are needed to confirm this activity.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound.
- Study on Antimicrobial Efficacy :
- Anticancer Activity Investigation :
Q & A
Q. What are the recommended synthetic routes for 3-Butoxy-N-[2-(4-methoxyphenoxy)propyl]aniline, and how can reaction conditions be optimized?
The synthesis typically involves multi-step nucleophilic substitution and alkylation reactions. A common approach includes:
Alkylation of 4-methoxyphenol : React 4-methoxyphenol with 1,2-epoxypropane in a basic medium (e.g., K₂CO₃/DMF) to form 2-(4-methoxyphenoxy)propanol.
Chlorination : Convert the propanol intermediate to its chloride derivative using thionyl chloride (SOCl₂).
Coupling with 3-butoxyaniline : React the chloride with 3-butoxyaniline under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) to form the target compound .
Q. Optimization Tips :
- Control reaction temperature (60–80°C) to minimize side reactions.
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can spectroscopic techniques elucidate the structure of this compound?
A combination of NMR, FTIR, and high-resolution mass spectrometry (HRMS) is critical:
- ¹H/¹³C NMR : Identify substituent patterns (e.g., methoxy protons at δ 3.7–3.8 ppm, butoxy chain protons at δ 1.0–1.6 ppm) and confirm the propyl linkage .
- FTIR : Detect ether (C-O-C stretch at ~1250 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) .
- HRMS : Confirm molecular weight (expected [M+H]⁺ ~387.2 g/mol) and fragmentation patterns .
Q. Example Data Interpretation :
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 6.8–7.2 (aromatic H), δ 4.1 (OCH₂), δ 3.7 (OCH₃) |
| FTIR | 1245 cm⁻¹ (C-O-C), 1510 cm⁻¹ (C=C aromatic) |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for analogous aniline derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from structural nuances or experimental variables:
- Structural Comparisons : Compare substituent effects (e.g., 3-butoxy vs. 4-methoxy groups) using molecular docking to assess binding affinity differences .
- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent IC₅₀ protocols). For example, shows fluorophenoxy analogs exhibit varying antitumor activity due to alkyl chain length .
- Meta-Analysis : Compile data from structurally related compounds (e.g., N-substituted anilines) to identify trends in substituent-activity relationships .
Q. What methodologies are suitable for studying the pharmacokinetic (PK) properties of this compound?
- In Vitro ADME :
- Solubility : Use shake-flask method with HPLC quantification in PBS (pH 7.4) and simulated gastric fluid .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- In Vivo PK : Administer via intravenous/oral routes in rodent models, with plasma sampling at timed intervals. Analyze using validated LC-MS methods (LOQ ≤1 ng/mL) .
Q. Key Parameters to Track :
| Parameter | Method |
|---|---|
| Bioavailability | AUC₀–∞ (oral vs. IV) |
| Half-life | Non-compartmental analysis |
| Tissue Distribution | Radiolabeling or tissue homogenate analysis |
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific therapeutic targets?
Stepwise Approach :
Core Modifications : Synthesize analogs with varying alkoxy chain lengths (e.g., ethoxy vs. pentyloxy) to assess hydrophobicity effects .
Substituent Screening : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the 4-position of the aniline ring to enhance receptor binding .
Biological Testing : Evaluate analogs against target-specific assays (e.g., kinase inhibition for anticancer activity, COX-2 inhibition for anti-inflammatory effects) .
Q. Example SAR Findings :
| Modification | Observed Effect |
|---|---|
| Butoxy → Propoxy | Reduced logP, improved solubility |
| Addition of -F at 4-position | 2× increase in COX-2 inhibition |
Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?
- Process Chemistry :
- Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to simplify purification .
- Optimize catalyst loading (e.g., Pd/C for hydrogenation steps) to reduce metal residues .
- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve ≥95% purity .
- Analytical QC : Implement in-process controls (IPC) via inline FTIR or UPLC to monitor intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
